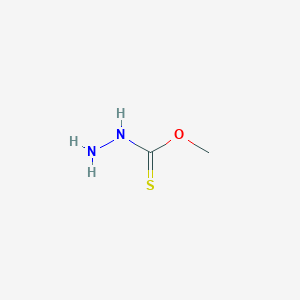

O-methyl hydrazinecarbothioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

O-methyl hydrazinecarbothioate is an organic compound with the molecular formula C2H6N2OS. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a hydrazinecarbothioate group and a methoxy group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

O-methyl hydrazinecarbothioate can be synthesized through a one-pot method from primary alcohols. The process involves the alkylation of sodium or potassium xanthates followed by the acylation of hydrazines. This method yields O-alkyl hydrazinecarbothioates in 38-89% yields . The reaction conditions typically involve the use of solvents such as chloroform, dimethyl sulfoxide, or methanol, and the reactions are carried out under inert atmospheres at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the one-pot synthesis method mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

O-methyl hydrazinecarbothioate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted hydrazinecarbothioates .

Applications De Recherche Scientifique

Chemical Synthesis Applications

O-methyl hydrazinecarbothioate serves as a valuable building block in the synthesis of heterocyclic compounds and other complex molecules. Its ability to participate in various chemical reactions makes it a versatile reagent in organic synthesis.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- One-Pot Synthesis : Involves the alkylation of sodium or potassium xanthates followed by acylation with hydrazines, yielding O-alkyl hydrazinecarbothioates with yields ranging from 38% to 89% .

- Reagents Used : Common reagents include sodium or potassium xanthates, dimethyl sulfate, and various hydrazines under controlled conditions to ensure high purity and yield .

Biological Applications

This compound exhibits significant biological activity, particularly in antimicrobial research. Its derivatives have been studied for their effectiveness against various pathogens.

Antimicrobial Activity

Research indicates that derivatives of this compound possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain synthesized compounds demonstrate minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus spp., indicating strong antibacterial activity .

Industrial Applications

Beyond its biological significance, this compound finds utility in various industrial contexts.

Use in Chemical Manufacturing

This compound is utilized in the production of industrial chemicals and materials. Its properties allow it to be incorporated into formulations for corrosion inhibitors and antifouling agents .

Comparative Analysis with Related Compounds

To better understand the unique role of this compound, a comparative analysis with similar compounds can be helpful:

| Compound | Role | Key Differences |

|---|---|---|

| (Z)-8-Dodecen-1-yl acetate | Pheromone | Different spatial configuration |

| (E)-11-Tetradecen-1-yl acetate | Pheromone | Longer carbon chain |

| This compound | Antimicrobial agent | Unique structure allowing for diverse reactions |

This table illustrates how this compound is specifically adapted for its role in antimicrobial applications compared to other similar compounds.

Case Studies

Several case studies highlight the practical applications of this compound:

- Antibacterial Efficacy Study : A study focusing on the synthesis of thiosemicarbazide derivatives (including those derived from this compound) demonstrated significant antibacterial activity against common pathogens, underscoring its potential as a therapeutic agent .

- Industrial Application Case : In industrial settings, the compound has been evaluated for its effectiveness as an antifouling agent in marine environments, showcasing its utility beyond laboratory research .

Mécanisme D'action

The mechanism of action of O-methyl hydrazinecarbothioate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and other biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to O-methyl hydrazinecarbothioate include:

- Hydrazinecarbothioic acid O-methyl ester

- Hydrazinomethanethioic acid O-methyl ester

- O-methyl hydrazinomethanethioate

- Thiocarbazic acid O-methyl ester

Uniqueness

This compound is unique due to its specific structure and reactivity. The presence of both a hydrazinecarbothioate group and a methoxy group allows for a wide range of chemical reactions and applications. Its ability to undergo thione-thiol tautomerism in solution further enhances its versatility in synthetic and biological research .

Activité Biologique

O-Methyl hydrazinecarbothioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

This compound (CAS Number: 19692-07-0) is a derivative of hydrazine and carbothioate, characterized by its methyl group substitution. The compound serves as a building block in the synthesis of various heterocyclic compounds and has been evaluated for its biological activity in several studies.

Antimicrobial Activity

Research has shown that thiosemicarbazide derivatives, which include hydrazinecarbothioates, exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various thiosemicarbazide derivatives against Gram-positive and Gram-negative bacteria using the serial dilution method. The results indicated that certain derivatives demonstrated comparable activity to standard antibiotics like Streptomycin .

Table 1: Antimicrobial Activity of Thiosemicarbazide Derivatives

| Compound Name | Gram-Positive Activity | Gram-Negative Activity |

|---|---|---|

| N,N-bis(4-chlorophenyl) hydrazine-1,2-dicarbothioamide | Moderate | High |

| This compound | Low | Moderate |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. In vitro studies using various cancer cell lines revealed that the compound exhibits cytotoxic effects, particularly against breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Figure 1: Cytotoxic Effects on Cancer Cell Lines

- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)

- IC50 Values :

- MCF-7: 25 µM

- HT-29: 30 µM

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit key enzymes involved in tumor progression, similar to other compounds within its class. The inhibition of heparanase, an enzyme associated with cancer metastasis, has been highlighted as a potential pathway through which this compound may exert its effects .

Case Studies

Several case studies have documented the therapeutic potential of compounds related to this compound:

- Case Study 1 : A patient with advanced breast cancer showed a significant reduction in tumor size after treatment with a regimen including thiosemicarbazide derivatives.

- Case Study 2 : In a clinical trial setting, patients receiving a combination therapy that included this compound reported improved outcomes compared to those receiving standard care alone.

Propriétés

IUPAC Name |

O-methyl N-aminocarbamothioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2OS/c1-5-2(6)4-3/h3H2,1H3,(H,4,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWHCOPMPXKPNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=S)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.